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Abstract
BAY 2666605 is a first-in-class, orally bioavailable small molecule that acts as a molecular

glue, inducing the formation of a stable complex between phosphodiesterase 3A (PDE3A) and

Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action leads to the

activation of SLFN12's latent RNase activity, resulting in cancer cell death.[3][4] Developed

through a collaboration between the Broad Institute and Bayer Pharmaceuticals, BAY 2666605
has demonstrated potent anti-tumor activity in preclinical models of various solid tumors,

including melanoma, sarcoma, ovarian cancer, and glioblastoma, particularly in cancers co-

expressing high levels of both PDE3A and SLFN12.[1] This technical guide provides a

comprehensive overview of the preclinical pharmacology and toxicology of BAY 2666605,

summarizing key data, experimental methodologies, and the underlying mechanism of action.

Introduction
Targeted therapies have revolutionized cancer treatment, but often rely on inhibiting enzymatic

functions or blocking signaling pathways driven by genetic alterations in cancer cells. BAY
2666605 represents a paradigm shift, employing a "gain-of-function" mechanism. It is part of a

new class of molecules termed "velcrins," which induce proximity between two proteins that do

not normally interact, leading to a novel biological activity. The precursor to BAY 2666605,

DNMDP, was identified in a phenotypic screen of cancer cell lines, where its cytotoxic effect

correlated with high PDE3A expression. Subsequent research elucidated that this effect is
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independent of PDE3A's phosphodiesterase activity and instead requires the recruitment of

SLFN12.

Mechanism of Action
BAY 2666605 functions by binding to PDE3A and inducing a conformational change that

creates a novel interface for SLFN12 to bind, forming a stable ternary complex. This proximity-

induced interaction allosterically activates the latent RNase domain of SLFN12. The activated

SLFN12 then cleaves specific transfer RNAs (tRNAs), leading to ribosome stalling, inhibition of

protein synthesis, and ultimately, apoptosis in cancer cells. The cytotoxic activity of BAY
2666605 is therefore contingent on the co-expression of both PDE3A and SLFN12, which

serve as predictive biomarkers for sensitivity.
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Figure 1: Mechanism of Action of BAY 2666605.
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Preclinical Pharmacology
In Vitro Activity
BAY 2666605 is a potent inducer of the PDE3A-SLFN12 complex and exhibits strong cytotoxic

activity in sensitive cancer cell lines.

Parameter Value Cell Line(s) Reference

Complex Induction

(EC50)
7 nM Not specified

Cytotoxicity (IC50) 1 nM
Most sensitive cell

lines

Experimental Protocol: Cell Viability Assay

Cell Lines: A panel of genomically characterized cancer cell lines were used.

Treatment: Cells were treated with a dose-response curve of BAY 2666605.

Assay: Cell viability was assessed after a 72-hour incubation period using a standard

method such as CellTiter-Glo®.

Data Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Efficacy
BAY 2666605 has demonstrated significant anti-tumor activity in various preclinical cancer

models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
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Cancer Model Dosing Outcome Reference

Melanoma PDX 10 mg/kg, p.o., BID Tumor regression

Sarcoma PDX Not specified
Tumor growth

inhibition

Ovarian Cancer PDX Not specified
Tumor growth

inhibition

Glioblastoma

(orthotopic)
Not specified

Significant impact on

survival

Experimental Protocol: Xenograft Efficacy Studies
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Figure 2: General workflow for in vivo xenograft studies.

Animal Models: Immunocompromised mice (e.g., nude or NSG mice) were used.

Tumor Implantation: Cancer cell lines or patient-derived tumor fragments were implanted

subcutaneously or orthotopically.

Treatment: Once tumors reached a specified size, mice were randomized into treatment and

vehicle control groups. BAY 2666605 was administered orally (p.o.) twice daily (BID).

Endpoints: Tumor volume was measured regularly, and animal body weight was monitored

as a general measure of toxicity. For survival studies, the time to a pre-defined endpoint

(e.g., tumor size limit, morbidity) was recorded.

Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10830219?utm_src=pdf-body-img
https://www.benchchem.com/product/b10830219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BAY 2666605 exhibits excellent brain penetration, making it a promising candidate for treating

brain tumors like glioblastoma. In preclinical studies, it was shown to cross the blood-brain

barrier. The first-in-human study revealed a long half-life of over 360 hours in patients.

Preclinical Toxicology
Detailed preclinical toxicology reports for BAY 2666605 are not extensively available in the

public domain. However, existing literature indicates the following:

In Vivo Tolerability: In mouse xenograft studies, BAY 2666605 was reported to be well-

tolerated at efficacious doses.

On-Target Toxicity: The first-in-human clinical trial (NCT04809805) was terminated due to

dose-limiting toxicity, specifically grade 3-4 thrombocytopenia (low platelet count). This was

determined to be an on-target effect, as platelets express high levels of PDE3A.

Species-Specific Toxicity: The thrombocytopenia observed in humans was not predicted by

preclinical animal models. This is attributed to the fact that there is no murine ortholog of

SLFN12, and the monkey SLFN12 protein differs from the human version in the PDE3A-

interacting region.

Experimental Protocol: Ex Vivo Megakaryocyte Assay

To investigate the mechanism of thrombocytopenia, an ex vivo assay using human cells was

conducted.

Cell Source: Human bone marrow-derived CD34+ cells.

Culture: Cells were cultured in the presence of thrombopoietin and stem cell factor to induce

differentiation into megakaryocytes (platelet precursors).

Treatment: BAY 2666605 was added to the cultures.

Endpoint: The formation of colony-forming units of megakaryocytes was measured. This

assay demonstrated a dose-dependent inhibitory effect of BAY 2666605 on megakaryocyte

formation, consistent with the clinical findings.
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Summary and Future Directions
BAY 2666605 is a pioneering molecule that validates the novel therapeutic concept of

molecular glues for cancer therapy. Its potent and selective activity against tumors co-

expressing PDE3A and SLFN12 highlights the potential of this approach. The significant

preclinical efficacy, including in difficult-to-treat cancers like glioblastoma, is promising.

The primary challenge for the clinical development of BAY 2666605 is the on-target

thrombocytopenia. This underscores the importance of carefully considering the expression of

target proteins in healthy tissues and the limitations of preclinical models for predicting certain

human toxicities. Future research may focus on developing next-generation PDE3A-SLFN12

molecular glues with an improved therapeutic window, potentially through tissue-specific

targeting or modifications that reduce the effect on platelets while preserving anti-tumor activity.

The exploration of alternative dosing schedules was considered but not predicted to ameliorate

the thrombocytopenia due to the compound's pharmacokinetic profile and the high expression

of the target in platelets. Despite the clinical setback, the preclinical data for BAY 2666605
provides a strong foundation and a valuable case study for the continued development of

induced-proximity medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b10830219#preclinical-pharmacology-and-toxicology-
of-bay-2666605]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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